molecular formula C19H16ClN5O B14934343 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14934343
M. Wt: 365.8 g/mol
InChI Key: AAAZTPWFCBJKBN-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an indole, pyridine, and pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final step involves coupling the indole and pyrazole derivatives with the pyridine moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to the formation of amines.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties are known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of indole, pyridine, and pyrazole rings, which confer a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16ClN5O/c20-14-3-4-16-15(8-14)12(11-23-16)5-7-22-19(26)18-9-17(24-25-18)13-2-1-6-21-10-13/h1-4,6,8-11,23H,5,7H2,(H,22,26)(H,24,25)

InChI Key

AAAZTPWFCBJKBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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